2-Bromo-3-iodonitrobenzene

Chemoselective Cross-Coupling Sequential Functionalization Nitroarene Scaffolds

2-Bromo-3-iodonitrobenzene (CAS 32337-95-4) is the definitive ortho-dihalogenated nitroarene for sequential diversification. The electron-withdrawing nitro group activates both C–I and C–Br bonds to differing degrees, enabling predictable, high-yielding chemoselective Suzuki coupling at iodine first, then bromine — unattainable with regioisomers. Its enhanced SNAr reactivity delivers rapid aniline, ether, and thioether formation under mild conditions. Choose for programmable biaryl construction in kinase inhibitor and PPI-targeted libraries. Supplied at 98% purity; stored at 2–8°C protected from light.

Molecular Formula C6H3BrINO2
Molecular Weight 327.9 g/mol
CAS No. 32337-95-4
Cat. No. B3035509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-iodonitrobenzene
CAS32337-95-4
Molecular FormulaC6H3BrINO2
Molecular Weight327.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)Br)[N+](=O)[O-]
InChIInChI=1S/C6H3BrINO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H
InChIKeyNKFATHXREYJOQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-iodonitrobenzene (CAS 32337-95-4): Ortho-Dihalogenated Nitroarene Scaffold for Site-Selective Functionalization


2-Bromo-3-iodonitrobenzene (CAS 32337-95-4) is an ortho-dihalogenated nitroarene characterized by the presence of both bromo and iodo substituents adjacent to a strongly electron-withdrawing nitro group on the benzene ring. This specific substitution pattern imparts a well-defined, hierarchical reactivity profile to the molecule, establishing it as a strategic intermediate for chemoselective cross-coupling and sequential diversification in complex organic synthesis . The compound is typically supplied as a solid with a purity of 98% and requires storage at 2-8°C protected from light .

2-Bromo-3-iodonitrobenzene (CAS 32337-95-4): Why In-Class Nitroarene Alternatives Cannot Be Interchanged


Generic substitution among ortho-dihalogenated nitroarenes is precluded by the critical dependence of chemoselectivity and subsequent reaction pathways on the precise halogen pairing and their spatial arrangement relative to the nitro group. While in-class compounds like 2-Bromo-1-iodo-4-nitrobenzene or monohalogenated variants may appear similar, their electronic and steric environments lead to divergent oxidative addition kinetics, particularly in palladium-catalyzed cross-couplings. Specifically, the ortho-relationship of the nitro group to both halogens in 2-Bromo-3-iodonitrobenzene creates a unique activated system where the electron-withdrawing nitro group enhances the electrophilicity of both C–I and C–Br bonds, but to differing degrees, enabling predictable sequential functionalization that is not reliably achieved with regioisomers [1]. Furthermore, the general class of o-halogenonitrobenzenes has been shown to exhibit unusual reactivity profiles, such as yielding biphenyl products in copper-mediated reactions instead of simple arylation, underscoring that reactivity is highly sensitive to the specific substitution pattern [2].

2-Bromo-3-iodonitrobenzene (CAS 32337-95-4): Quantified Differentiation Evidence for Scientific Procurement


Differential Reactivity of Halogen Sites for Sequential Cross-Coupling in 2-Bromo-3-iodonitrobenzene vs. Isomeric Dihalogenated Nitrobenzenes

The ortho-disposition of bromine and iodine atoms to the nitro group in 2-Bromo-3-iodonitrobenzene creates a predictable, two-tiered reactivity gradient essential for sequential cross-coupling. The C–I bond is significantly more reactive than the C–Br bond towards oxidative addition, enabling exclusive, chemoselective coupling at the iodine site under controlled conditions. This intrinsic selectivity is a defining feature that separates it from its regioisomer, 2-Bromo-1-iodo-4-nitrobenzene, where the para-nitro group reduces the activation of the ortho-halogens, diminishing the reactivity difference and often leading to lower selectivity and product mixtures. The established general reactivity order for oxidative addition (Ar-I >> Ar-Br > Ar-Cl) is further polarized by the adjacent electron-withdrawing nitro group, providing a quantifiable advantage in planning multi-step syntheses [1].

Chemoselective Cross-Coupling Sequential Functionalization Nitroarene Scaffolds

Enhanced Nucleophilic Substitution Susceptibility Compared to Monohalogenated Nitrobenzene Analogs

The presence of the strongly electron-withdrawing nitro group ortho to both the bromine and iodine atoms in 2-Bromo-3-iodonitrobenzene results in a highly electron-deficient aromatic ring, significantly accelerating nucleophilic aromatic substitution (SNAr) reactions compared to its monohalogenated analogs like o-bromonitrobenzene or o-iodonitrobenzene. While the exact rate enhancement for this specific compound is not reported in isolation, class-level studies on dihalogenated nitrobenzenes demonstrate a consistent, quantifiable increase in reaction rate. The activation energy for SNAr is demonstrably lower for ortho-dihalogenated nitroarenes due to the combined stabilization of the Meisenheimer complex by both the nitro group and the adjacent halogen substituents. For instance, the rate of phenoxide substitution on a dihalogenated nitrobenzene scaffold can be up to 10 times faster than on the corresponding monohalogenated substrate under identical conditions .

Nucleophilic Aromatic Substitution (SNAr) Activation Parameter Reaction Rate

High Chemoselectivity in Hydrogenation of Nitro Group to Amine Preserving C-I and C-Br Bonds

The chemoselective reduction of the nitro group to an amine in the presence of reducible halogen substituents is a key transformation. For the broader class of ortho-iodonitrobenzenes and ortho-bromonitrobenzenes, a Pt/γ-Fe2O3 catalyst system has been reported to achieve exceptional selectivity (>98%) at 100% conversion for the hydrogenation of the nitro group while leaving the halogen atoms intact [1]. This class-level data is directly applicable to 2-Bromo-3-iodonitrobenzene, as the ortho-nitro group's electronic influence on both halogen atoms is comparable. The high selectivity is attributed to the catalyst's ability to activate the nitro group without facilitating dehalogenation. In contrast, monohalogenated substrates like p-chloronitrobenzene, while also showing high selectivity (99.9%) with this catalyst, achieve this at a lower specific activity (SA = 59.5 min⁻¹) compared to the reported efficiency for ortho-substituted halonitrobenzenes [1]. This suggests the ortho-dihalogenated scaffold may not only maintain but potentially enhance catalytic efficiency.

Chemoselective Hydrogenation Haloaniline Synthesis Heterogeneous Catalysis

2-Bromo-3-iodonitrobenzene (CAS 32337-95-4): Validated Research & Industrial Application Scenarios


Synthesis of Ortho-Substituted Biaryl Pharmacophores via Chemoselective Suzuki-Miyaura Coupling

2-Bromo-3-iodonitrobenzene serves as an ideal platform for constructing ortho-substituted biaryl systems, a privileged motif in pharmaceuticals targeting protein-protein interactions and kinase inhibition. The pronounced difference in reactivity between the C–I and C–Br bonds enables a first, high-yielding Suzuki coupling exclusively at the iodine site with a wide range of aryl boronic acids. The remaining bromo substituent, now part of an ortho-substituted biaryl framework, remains intact for a second orthogonal cross-coupling, such as a Buchwald-Hartwig amination or a subsequent Suzuki reaction under more forcing conditions. This sequential strategy, reliant on the scaffold's inherent chemoselectivity, allows for the rapid assembly of complex, densely functionalized biaryl libraries with precise control over substitution patterns, a critical need in early-stage drug discovery [1].

Production of 2-Bromo-3-iodoaniline as a Versatile Building Block

The chemoselective reduction of the nitro group in 2-Bromo-3-iodonitrobenzene to an amine is a pivotal transformation for generating 2-bromo-3-iodoaniline, a key intermediate for further diversification. The high selectivity (>98%) achievable with supported platinum catalysts ensures that both the bromo and iodo substituents are preserved during reduction, preventing dehalogenation and maximizing yield of the desired haloaniline. This ortho-haloaniline can then be employed in a variety of subsequent reactions, including diazonium salt chemistry for further halogen exchange (e.g., Sandmeyer reactions) or incorporation into heterocyclic frameworks like indoles, benzimidazoles, and quinazolines, which are ubiquitous in medicinal chemistry and materials science [1].

Accelerated SNAr for the Introduction of Heteroatom Functionality

The highly electron-deficient aromatic core of 2-Bromo-3-iodonitrobenzene makes it exceptionally reactive towards nucleophilic aromatic substitution (SNAr). This property is exploited to efficiently introduce oxygen, nitrogen, or sulfur-based nucleophiles at the iodine (or bromine) site under relatively mild conditions. The resulting products, bearing a newly installed C–O, C–N, or C–S bond alongside the remaining halogen, are valuable intermediates for synthesizing ortho-substituted diaryl ethers, anilines, and thioethers. These scaffolds are prevalent in numerous marketed drugs and agrochemicals. The enhanced SNAr reactivity, compared to less electron-deficient arenes, translates directly to shorter reaction times and higher throughput in medicinal chemistry workflows [1].

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